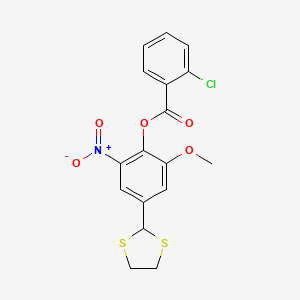

2-cloro benzoato de 4-(1,3-ditiolan-2-il)-2-metoxi-6-nitrofenilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 2-chlorobenzenecarboxylate is a complex organic compound that features a dithiolane ring, a methoxy group, a nitro group, and a chlorobenzenecarboxylate moiety

Aplicaciones Científicas De Investigación

4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 2-chlorobenzenecarboxylate has several applications in scientific research:

Mecanismo De Acción

Target of Action

The primary targets of the compound “4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 2-chlorobenzenecarboxylate” are currently unknown . This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

Compounds containing a 1,3-dithiolan-2-yl group can be prepared from carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a brönsted or a lewis acid catalyst . The interaction of this compound with its targets and the resulting changes would need to be determined through further experimental studies.

Biochemical Pathways

1,3-dithiolanes, which are part of the compound’s structure, are often used in the protection of carbonyl compounds . They can affect various biochemical pathways depending on the specific carbonyl compounds they interact with .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown

Action Environment

It’s worth noting that the stability and reactivity of 1,3-dithiolanes can be influenced by factors such as ph and temperature .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 2-chlorobenzenecarboxylate typically involves the formation of the dithiolane ring from carbonyl compounds using 1,2-ethanedithiol in the presence of a Lewis acid catalyst . The methoxy and nitro groups are introduced through standard organic synthesis techniques such as nitration and methylation reactions. The final step involves the esterification of the phenol derivative with 2-chlorobenzenecarboxylic acid .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 2-chlorobenzenecarboxylate can undergo various chemical reactions, including:

Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as KMnO₄ or OsO₄ can be used.

Reduction: Common reducing agents include Zn/HCl or NaBH₄.

Substitution: Nucleophiles like RLi or RMgX can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiolane ring can yield sulfoxides or sulfones, while reduction of the nitro group can yield an amine derivative .

Comparación Con Compuestos Similares

Similar Compounds

1,3-Dithiolane-containing nitromethylene derivatives: These compounds share the dithiolane ring and nitro group but differ in other structural features.

4-(1,3-Dithiolan-2-yl)phenyl 2-chlorobenzoate: Similar structure but lacks the methoxy and nitro groups.

Uniqueness

4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 2-chlorobenzenecarboxylate is unique due to the combination of its dithiolane ring, methoxy group, nitro group, and chlorobenzenecarboxylate moiety.

Actividad Biológica

4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 2-chlorobenzenecarboxylate is a complex organic compound notable for its unique structural features, including a dithiolane ring, methoxy group, nitro group, and chlorobenzenecarboxylate moiety. This compound has garnered attention in both synthetic chemistry and biological research due to its potential applications in drug development and biochemical studies.

The molecular formula of 4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 2-chlorobenzenecarboxylate is C17H14ClNO5S2, with a molecular weight of approximately 408. The compound's structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₄ClNO₅S₂ |

| Molecular Weight | 408.00 g/mol |

| IUPAC Name | [4-(1,3-dithiolan-2-yl)-2-methoxy-6-nitrophenyl] 2-chlorobenzoate |

| CAS Number | 298215-45-9 |

The biological activity of this compound is hypothesized to involve interactions with various molecular targets through its functional groups. The dithiolane ring can form covalent bonds with thiol groups in proteins, while the nitro and methoxy groups may participate in diverse chemical reactions that modulate enzyme activities and other biochemical pathways.

Target Interactions

Currently, the specific biological targets of this compound remain largely uncharacterized. However, the following mechanisms are proposed based on its structural features:

- Covalent Bond Formation : The dithiolane moiety may interact with thiol-containing amino acids in proteins, potentially altering their function.

- Electrophilic Character : The nitro group can act as an electrophile in nucleophilic substitution reactions, which might influence various signaling pathways.

Biological Activity Studies

Research into the biological activity of 4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 2-chlorobenzenecarboxylate has focused on its potential as a therapeutic agent. Several studies have explored its effects on cellular processes:

- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties. The ability to scavenge free radicals could be beneficial in preventing oxidative stress-related diseases.

- Enzyme Inhibition : There is evidence that related compounds can inhibit matrix metalloproteinases (MMPs), which are involved in extracellular matrix remodeling. This could have implications for conditions such as osteoarthritis.

- Cytotoxicity : Initial assessments indicate potential cytotoxic effects against cancer cell lines, warranting further investigation into its use as an anticancer agent.

Case Study 1: Antioxidant Properties

A study investigated the antioxidant capacity of dithiolane derivatives, revealing that modifications to the dithiolane structure significantly enhance radical scavenging activity. This positions 4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 2-chlorobenzenecarboxylate as a candidate for further antioxidant studies.

Case Study 2: Enzyme Inhibition

Research conducted on similar dithiolane-containing compounds demonstrated inhibitory effects on MMPs. Given the structural similarities, it is plausible that this compound may exhibit comparable inhibitory activity, suggesting potential therapeutic applications in degenerative diseases.

Propiedades

IUPAC Name |

[4-(1,3-dithiolan-2-yl)-2-methoxy-6-nitrophenyl] 2-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO5S2/c1-23-14-9-10(17-25-6-7-26-17)8-13(19(21)22)15(14)24-16(20)11-4-2-3-5-12(11)18/h2-5,8-9,17H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFEAKADAXLNXAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC(=O)C2=CC=CC=C2Cl)[N+](=O)[O-])C3SCCS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.